molecular formula C15H16N2O3 B5553032 ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate

ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate

Cat. No. B5553032
M. Wt: 272.30 g/mol
InChI Key: CKHRSFURMCZESG-MHWRWJLKSA-N
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Description

Ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate is a compound with a complex molecular structure, encompassing various functional groups and demonstrating diverse chemical properties and reactions.

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions characterized by various intermediate stages. For instance, Shandala, Ayoub, and Mohammad (1984) described the reaction of ethyl β-methoxycrotonate with carbonyl compounds, leading to pyrazole derivatives, which could be relevant to the synthesis pathways of similar compounds (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like X-ray diffraction, NMR, and IR spectroscopy. Gündoğdu et al. (2017) elucidated the structure of a similar compound using synchrotron X-ray powder diffraction, revealing detailed geometrical parameters (Gündoğdu et al., 2017).

Chemical Reactions and Properties

This compound is likely to participate in a variety of chemical reactions due to its functional groups. Reactions such as condensation, cyclization, and substitution could be significant. For example, Lange et al. (1997) discussed cyclization reactions of hydrazones with keto esters, a reaction type potentially relevant to this compound (Lange et al., 1997).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure can be deduced from studies like that of Bharty et al. (2015), who characterized similar compounds through X-ray diffraction, revealing insights into the crystal packing and stability (Bharty et al., 2015).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and functional group behavior can be understood from studies on similar compounds. For example, the study by Devi et al. (2010) on Schiff bases and azetidione derivatives provides insights into the reactivity of compounds with similar structural frameworks (Devi et al., 2010).

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Anti-inflammatory Properties : Ethyl naphtho[2,1-b]furan-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds in this category have also been tested for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showing potential therapeutic benefits (Kumaraswamy et al., 2008).

  • Non-steroidal Anti-inflammatory and Analgesic Agents : Another study described the synthesis of 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles, which were screened for anti-inflammatory and analgesic activities. Some compounds exhibited promising results (Narayana et al., 2005).

  • Antibacterial and Antifungal Activities : Novel 1,3,4-oxadiazole derivatives have been developed, showcasing antibacterial and antifungal properties. This highlights the potential of these compounds in addressing microbial infections (Raol & Acharya, 2015).

Environmental and Analytical Applications

  • Air Monitoring of Aldehydes : Hydrazine reagents have been utilized for the determination of aldehydes in air samples, demonstrating their importance in environmental monitoring. The developed method using these reagents offers improved detection limits and can be applied for the efficient monitoring of air quality (Kempter et al., 2002).

Synthesis of Novel Compounds

  • Novel Nitrogen Containing Derivatives : The synthesis of nitrogen-containing naphtho(2,1-b)furan derivatives has been explored, with compounds screened for their antibacterial and antifungal activities. This research provides insights into the development of new antimicrobial agents (Nagaraja et al., 2007).

properties

IUPAC Name

ethyl N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)17-16-10-11-4-5-13-9-14(19-2)7-6-12(13)8-11/h4-10H,3H2,1-2H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHRSFURMCZESG-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=CC1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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